N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 3,4-dimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 5-chloroindole is first reacted with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom. This intermediate is then coupled with 3,4-dimethoxybenzoyl chloride to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, potentially affecting the carbonyl group.
Substitution: Substituted products where the chloro group is replaced by other nucleophiles.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
- N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the indole ring.
Properties
Molecular Formula |
C19H19ClN2O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-6-3-12(9-18(17)25-2)19(23)21-8-7-13-11-22-16-5-4-14(20)10-15(13)16/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23) |
InChI Key |
DSJDEEFNILUAFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
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